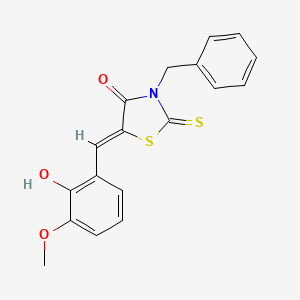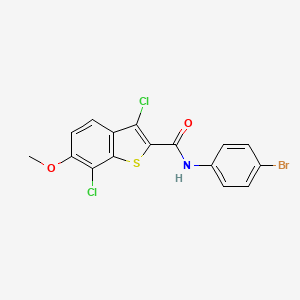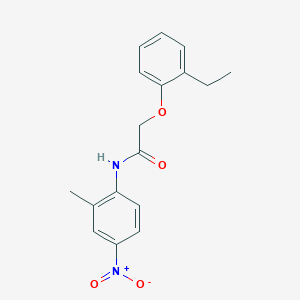
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BM-04, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. This compound possesses a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. Moreover, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and oxidative stress. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway and downregulating the expression of anti-apoptotic proteins. Moreover, this compound has been shown to induce cell cycle arrest at the G2/M phase, which may contribute to its antitumor activity. Additionally, this compound has been shown to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its potent cytotoxic activity, broad-spectrum antimicrobial activity, and strong antioxidant activity. Moreover, this compound is relatively easy to synthesize and can be obtained in high yields. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity to normal cells. Therefore, further studies are needed to optimize the formulation and dosage of this compound for clinical use.
Orientations Futures
There are several future directions for the research and development of 3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. First, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Second, studies are needed to optimize the formulation and dosage of this compound for clinical use. Third, studies are needed to evaluate the pharmacokinetics and toxicology of this compound in vivo. Fourth, studies are needed to investigate the potential synergistic effects of this compound with other anticancer, antimicrobial, or antioxidant agents. Finally, studies are needed to evaluate the potential clinical applications of this compound in the treatment of cancer, infectious diseases, and oxidative stress-related diseases.
Conclusion
In conclusion, this compound is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits potent cytotoxic activity against various cancer cell lines, antimicrobial activity against a wide range of pathogens, and strong antioxidant activity. Moreover, this compound has been shown to induce apoptosis, cell cycle arrest, and oxidative stress in vitro. However, further studies are needed to elucidate the mechanism of action, optimize the formulation and dosage, evaluate the pharmacokinetics and toxicology, and investigate the potential clinical applications of this compound.
Méthodes De Synthèse
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction involving the condensation of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with benzyl bromide and subsequent oxidation with potassium permanganate. The final product can be obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, including its antitumor, antimicrobial, and antioxidant properties. In vitro and in vivo studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been shown to possess antibacterial and antifungal activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, and fungi. Additionally, this compound has been demonstrated to possess strong antioxidant activity, which may help to prevent oxidative stress-related diseases.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-22-14-9-5-8-13(16(14)20)10-15-17(21)19(18(23)24-15)11-12-6-3-2-4-7-12/h2-10,20H,11H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAQHEXCWGLCJW-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-acetyl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5123046.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B5123068.png)

![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)

![1-allyl-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123092.png)
![6-methyl-5-{5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5123099.png)
![((2S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5123105.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5123109.png)
![2-cyano-3-{4-[(4-cyanobenzyl)oxy]-3-methoxyphenyl}-N-(3-methoxypropyl)acrylamide](/img/structure/B5123114.png)

![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
![3-(3,4-difluorophenyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5123133.png)